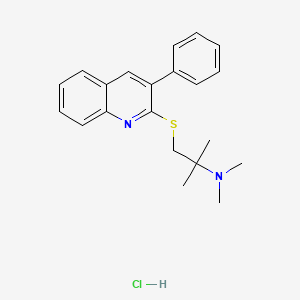
2-((2-(Dimethylamino)-2-methylpropyl)thio)-3-phenylquinoline hydrochlo ride
Overview
Description
ICI-170809 is a small molecule drug that acts as a 5-hydroxytryptamine 2 receptor antagonist and platelet aggregation inhibitor. It was initially developed by AstraZeneca Pharmaceuticals Co., Ltd. The compound has been studied for its potential therapeutic applications in cardiovascular diseases and other conditions .
Preparation Methods
The synthesis of ICI-170809 involves several steps, including the dimethylation of the activator ICI 169,369. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide and polyethylene glycol 300, along with surfactants like Tween 80 . The industrial production methods for ICI-170809 are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
ICI-170809 undergoes various chemical reactions, primarily involving its interaction with the 5-hydroxytryptamine 2 receptor system. It acts as a competitive antagonist, blocking the effects of 5-hydroxytryptamine in arterial smooth muscle
Scientific Research Applications
ICI-170809 has been extensively studied for its role as a 5-hydroxytryptamine 2 receptor antagonist. It has shown potential in the treatment of cardiovascular diseases, particularly in preventing platelet aggregation and reducing the risk of thrombotic events . Additionally, it has been investigated for its effects on sleep-wake behavior, as serotonin plays a crucial role in regulating these processes .
Mechanism of Action
ICI-170809 exerts its effects by binding to the 5-hydroxytryptamine 2 receptor, thereby blocking the action of serotonin. This antagonistic action prevents the receptor from activating its downstream signaling pathways, which include the activation of phospholipase C and the resulting depolarization of the host cell . The compound’s ability to inhibit platelet aggregation is also linked to its interaction with the 5-hydroxytryptamine 2 receptor .
Comparison with Similar Compounds
ICI-170809 is similar to other 5-hydroxytryptamine 2 receptor antagonists, such as methysergide and its demethylated analog ICI 169,369 . ICI-170809 has a higher affinity for the receptor and exhibits a more potent antagonistic effect . This makes it a unique and valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
85275-49-6 |
|---|---|
Molecular Formula |
C21H25ClN2S |
Molecular Weight |
373.0 g/mol |
IUPAC Name |
N,N,2-trimethyl-1-(3-phenylquinolin-2-yl)sulfanylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C21H24N2S.ClH/c1-21(2,23(3)4)15-24-20-18(16-10-6-5-7-11-16)14-17-12-8-9-13-19(17)22-20;/h5-14H,15H2,1-4H3;1H |
InChI Key |
HVIXPSLXHVWFAU-UHFFFAOYSA-N |
SMILES |
CC(C)(CSC1=NC2=CC=CC=C2C=C1C3=CC=CC=C3)N(C)C.Cl |
Canonical SMILES |
CC(C)(CSC1=NC2=CC=CC=C2C=C1C3=CC=CC=C3)N(C)C.Cl |
Synonyms |
2-((2-(dimethylamino)-2-methylpropyl)thio)-3-phenylquinoline hydrochloride ICI 170809 ICI-170,809 ZM 170809 ZM-170809 ZM170809 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
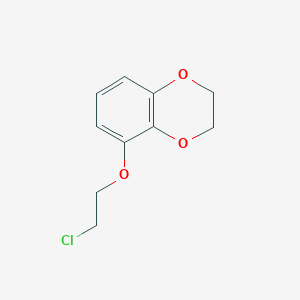
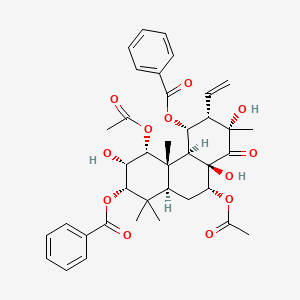
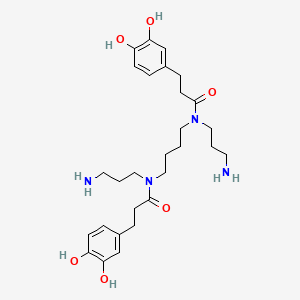

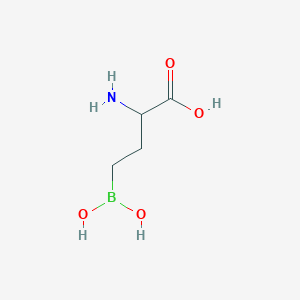

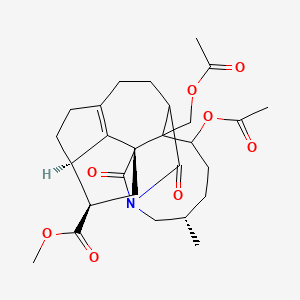

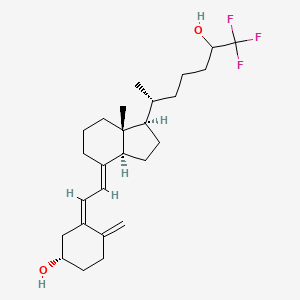
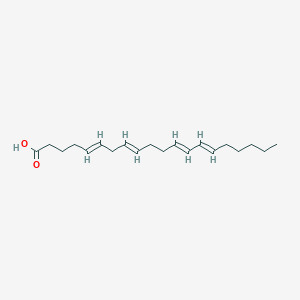
![4-[(2,1,3-benzothiadiazol-4-ylsulfonylamino)methyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-cyclohexanecarboxamide](/img/structure/B1245304.png)

![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[1-[2-(3,4-dihydroxybenzoyl)hydrazinyl]-2-methyl-1-oxopropan-2-yl]oxyiminoacetyl]amino]-3-[(2-carboxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1245306.png)

